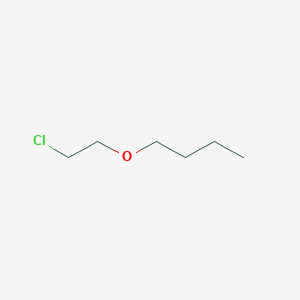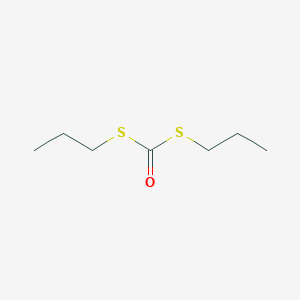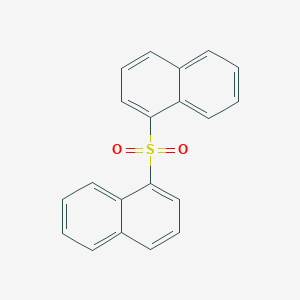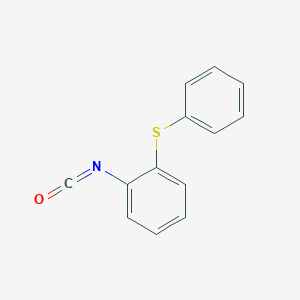
1-Isocyanato-2-(phenylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-2-(phenylsulfanyl)benzene is an organic compound with the molecular formula C13H9NOS and a molecular weight of 227.28 g/mol It is characterized by the presence of an isocyanate group (-NCO) and a phenylsulfanyl group (-SPh) attached to a benzene ring
Preparation Methods
The synthesis of 1-Isocyanato-2-(phenylsulfanyl)benzene typically involves the reaction of 2-aminodiphenyl sulfide with phosgene . The reaction proceeds as follows:
Starting Material: 2-aminodiphenyl sulfide.
Reagent: Phosgene (COCl2).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas.
The overall reaction can be represented as:
C6H5S-C6H4-NH2+COCl2→C6H5S-C6H4-NCO+2HCl
Chemical Reactions Analysis
1-Isocyanato-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Hydrolysis: The isocyanate group can be hydrolyzed in the presence of water to form the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include:
Amines: For urea formation.
Alcohols: For carbamate formation.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Water: For hydrolysis reactions.
Major products formed from these reactions include ureas, carbamates, sulfoxides, and sulfones .
Scientific Research Applications
1-Isocyanato-2-(phenylsulfanyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules, such as proteins, through the formation of stable urea linkages.
Industry: Used in the production of polymers and coatings due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-Isocyanato-2-(phenylsulfanyl)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The phenylsulfanyl group can also participate in redox reactions, further expanding the compound’s utility in chemical synthesis.
Comparison with Similar Compounds
1-Isocyanato-2-(phenylsulfanyl)benzene can be compared with other similar compounds, such as:
Phenyl isocyanate: Lacks the phenylsulfanyl group, making it less versatile in redox reactions.
2-Isocyanato-1-methylbenzene: Contains a methyl group instead of a phenylsulfanyl group, affecting its reactivity and applications.
1-Isocyanato-2-(methylsulfanyl)benzene: Contains a methylsulfanyl group, which has different electronic and steric properties compared to the phenylsulfanyl group.
The presence of the phenylsulfanyl group in this compound provides unique reactivity and makes it a valuable compound in various chemical transformations.
Properties
IUPAC Name |
1-isocyanato-2-phenylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIGPOGFLBZPFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605852 |
Source


|
| Record name | 1-Isocyanato-2-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13739-55-4 |
Source


|
| Record name | 1-Isocyanato-2-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
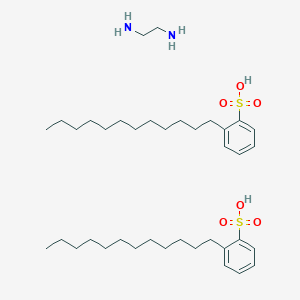
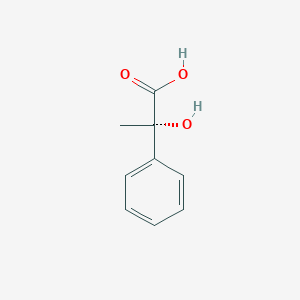
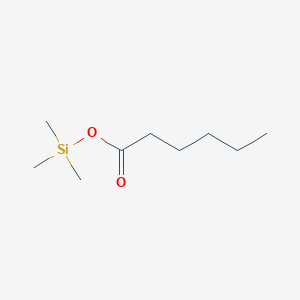
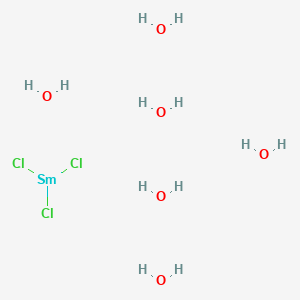
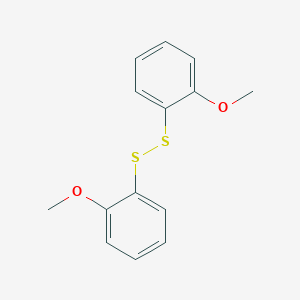
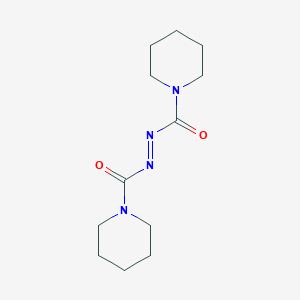
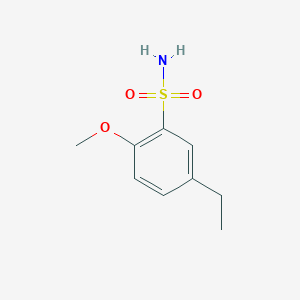
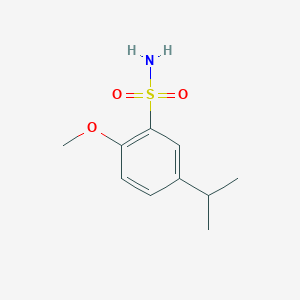
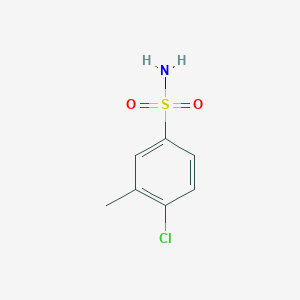
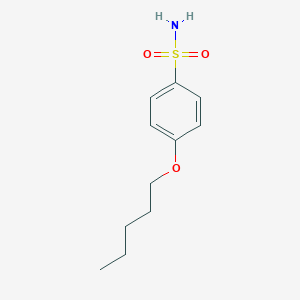
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)
